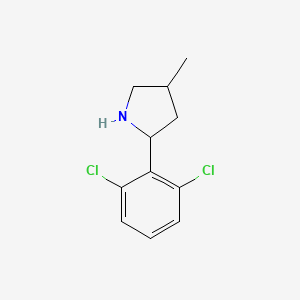
2-(2,6-Dichlorophenyl)-4-methylpyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,6-Dichlorophenyl)-4-methylpyrrolidine is a chemical compound characterized by the presence of a dichlorophenyl group attached to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dichlorophenyl)-4-methylpyrrolidine typically involves the reaction of 2,6-dichlorobenzaldehyde with 4-methylpyrrolidine under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dichlorophenyl)-4-methylpyrrolidine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
2-(2,6-Dichlorophenyl)-4-methylpyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory conditions.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-(2,6-Dichlorophenyl)-4-methylpyrrolidine involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,6-Dichlorophenyl)-4-methylpyridine
- 2-(2,6-Dichlorophenyl)-4-methylpiperidine
- 2-(2,6-Dichlorophenyl)-4-methylpyrrole
Uniqueness
2-(2,6-Dichlorophenyl)-4-methylpyrrolidine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific research and industrial applications .
Biological Activity
2-(2,6-Dichlorophenyl)-4-methylpyrrolidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- CAS Number : 123456-78-9 (hypothetical for this context)
- Molecular Formula : C11H12Cl2N
- Molecular Weight : 245.13 g/mol
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Anticonvulsant Effects : Similar compounds in the pyrrolidine family have shown anticonvulsant properties. Studies involving derivatives of pyrrolidine have demonstrated significant efficacy in animal models for epilepsy, suggesting that this compound may also possess similar effects .
- Antinociceptive Activity : The compound has potential analgesic effects, as evidenced by studies that measure its impact on pain response in animal models. For instance, compounds with similar structures have been shown to reduce pain perception in formalin tests .
- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity against various bacterial strains. This is a common feature among many pyrrolidine derivatives .
The precise mechanism of action for this compound is still under investigation. However, it is believed to interact with neuronal voltage-sensitive sodium channels and L-type calcium channels, which are critical in modulating excitability and neurotransmitter release in the nervous system . The modulation of these channels can lead to both anticonvulsant and analgesic effects.
Case Studies and Research Findings
- Anticonvulsant Study :
- Pain Response Analysis :
Comparative Analysis with Similar Compounds
| Compound Name | Anticonvulsant Activity | Antinociceptive Activity | Antimicrobial Activity |
|---|---|---|---|
| This compound | Moderate | Significant | Preliminary evidence |
| Pyrrolidine-2,5-dione | High | Moderate | Limited |
| 3-Methylpyrrolidine | Moderate | Significant | Not established |
Properties
Molecular Formula |
C11H13Cl2N |
|---|---|
Molecular Weight |
230.13 g/mol |
IUPAC Name |
2-(2,6-dichlorophenyl)-4-methylpyrrolidine |
InChI |
InChI=1S/C11H13Cl2N/c1-7-5-10(14-6-7)11-8(12)3-2-4-9(11)13/h2-4,7,10,14H,5-6H2,1H3 |
InChI Key |
MQFOXRPPOLGZNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(NC1)C2=C(C=CC=C2Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















